Thieno[3,2-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
thieno[3,2-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYOGXPFIQCXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277991 | |
| Record name | Thieno[3,2-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140239-91-3 | |
| Record name | Thieno[3,2-c]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140239-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-c]pyridine-4-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Another method involves reductive cyclization using stannous chloride dihydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity suitable for large-scale production.
Chemical Reactions Analysis
Decarboxylative Coupling Reactions
This compound participates in palladium-catalyzed decarboxylative coupling reactions to form fused heterocyclic systems. A study demonstrated its utility in synthesizing thieno[3,2-c]isoquinolines via a cascade imination/intramolecular decarboxylative coupling (Org. Lett. 2013, 15, 5044–5047) .
Key Reaction Conditions:
| Reagents | Catalyst System | Temperature | Yield |
|---|---|---|---|
| 2-Haloarylaldehydes | Pd(OAc)₂, CuI, PPh₃ | 100°C | 72–89% |
Mechanism:
-
The carboxylic acid group undergoes decarboxylation under palladium catalysis, forming a reactive intermediate.
-
Subsequent coupling with 2-haloarylaldehydes leads to cyclization and formation of the isoquinoline framework .
Cyclization and Ring-Opening Reactions
The fused thieno-pyridine system can engage in cyclization or ring-opening under specific conditions. For example, derivatives undergo cyclization with α,β-unsaturated carbonyl compounds to form polycyclic structures (EvitaChem).
Example Reaction:
| Starting Material | Reagents | Product |
|---|---|---|
| Thieno[3,2-c]pyridine-4-carboxylic acid | Acryloyl chloride, DCC | Thieno[3,2-c]pyridine-fused lactone |
Conditions:
-
Cyclization is facilitated by coupling agents (e.g., DCC) at room temperature.
-
Ring-opening reactions require strong nucleophiles (e.g., Grignard reagents).
Metal Coordination and Catalysis
The sulfur and nitrogen atoms in the thieno-pyridine ring enable coordination with transition metals, enhancing its utility in catalysis. For instance, copper complexes of this compound catalyze C–N bond-forming reactions (Org. Lett. 2013) .
Coordination Properties:
| Metal Ion | Ligand Sites | Application |
|---|---|---|
| Cu(I) | Pyridine N, Thiophene S | Cross-coupling catalysis |
| Pd(II) | Carboxylate O | Decarboxylative coupling |
Redox Reactions
The thiophene moiety is susceptible to oxidation, while the pyridine ring can undergo reduction.
Oxidation Pathways:
| Oxidizing Agent | Product |
|---|---|
| H₂O₂ | This compound sulfoxide |
| KMnO₄ | Sulfone derivative |
Reduction Pathways:
| Reducing Agent | Product |
|---|---|
| LiAlH₄ | Thieno[3,2-c]pyridine-4-methanol |
| H₂ (Pd/C) | Partially saturated derivatives |
Acid-Base Reactions
The carboxylic acid group exhibits typical Brønsted acidity (pKa ≈ 4.5–5.0), enabling salt formation with bases like sodium hydride or amines (EvitaChem).
Salt Formation:
| Base | Product | Application |
|---|---|---|
| NaH | Sodium thieno[3,2-c]pyridine-4-carboxylate | Stabilized intermediate |
| NH₃ | Ammonium salt | Solubility enhancement |
Scientific Research Applications
Key Reactions
- Oxidation : Can introduce functional groups using agents like potassium permanganate.
- Reduction : Reduces nitro groups to amines using sodium borohydride.
- Substitution : Allows for the introduction of various substituents at specific positions on the ring.
Chemistry
Thieno[3,2-c]pyridine-4-carboxylic acid serves as a precursor in the synthesis of complex heterocyclic compounds. It is integral in developing new materials with unique electronic properties due to its ability to participate in various chemical reactions.
Biology
This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its interactions with specific molecular targets can lead to significant biological effects, including:
- Inhibition of kinase activity.
- Modulation of receptor functions, which is crucial in understanding disease mechanisms and developing therapeutic agents .
Medicine
This compound exhibits promising therapeutic applications:
- Anti-inflammatory : Studies suggest it may inhibit inflammatory pathways.
- Anticancer : It has shown potential in targeting specific cancer cell lines, with mechanisms involving inhibition of enzymes critical for tumor growth .
For example, research has demonstrated that compounds derived from thieno[3,2-c]pyridine can selectively target folate receptors in tumor cells, enhancing their efficacy while minimizing toxicity to normal cells .
Industry
In addition to its applications in pharmaceuticals, this compound is utilized in the development of novel materials. Its unique properties make it suitable for applications in electronic devices and as a catalyst in certain chemical reactions.
Case Studies
- Anticancer Activity : A study reported that thieno[3,2-c]pyridine derivatives showed significant inhibition of proliferation in cancer cell lines expressing folate receptors. The most potent derivative exhibited an IC50 value as low as 2.11 nM against KB tumor cells, indicating strong anticancer potential .
- Enzyme Inhibition : Research indicated that thieno[3,2-c]pyridine derivatives could effectively inhibit key enzymes involved in purine biosynthesis pathways. This inhibition is crucial for developing multitargeted anticancer therapies that reduce drug resistance .
Mechanism of Action
The mechanism of action of thieno[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the active site of the enzyme .
Comparison with Similar Compounds
Pyrrolo[3,2-c]pyridine Derivatives
Structural Differences: Pyrrolo[3,2-c]pyridines replace the sulfur atom in the thiophene ring with a nitrogen-containing pyrrole ring. Synthesis: Prepared from 3-(pyrrol-2-yl)acrylic acid via Curtius rearrangement or thermal cyclization in 1,2-dichlorobenzene at 180°C, yielding pyrrolo[3,2-c]pyridin-4-one in 45% yield (Table 3, entry 1 in ).
Furo[3,2-c]pyridine Derivatives
Structural Differences: The oxygen atom in the furan ring reduces aromaticity compared to thiophene, impacting π-π stacking interactions with biological targets. Synthesis: Chlorine substitution in intermediates (e.g., 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carbonitrile) followed by hydrolysis yields carboxylic acid derivatives (). Bioactivity: Furo derivatives demonstrate moderate cytotoxicity (e.g., against MCF-7 cells) but inferior to thieno analogues due to reduced lipophilicity and membrane permeability .
Thieno[2,3-b]pyridine Derivatives
Structural Differences: The sulfur atom is positioned at the 2,3-position of the fused thiophene ring, altering electronic distribution and steric bulk. Synthesis: 4-Alkoxy-substituted derivatives (e.g., 3-amino-4-(benzyloxy)thieno[2,3-b]pyridine-2-carboxamide) are synthesized via nucleophilic substitution, with melting points ranging from 179–221°C (). Bioactivity: These compounds exhibit antibacterial and kinase inhibitory activity, but their larger substituents (e.g., cycloheptyloxy groups) may hinder blood-brain barrier penetration compared to thieno[3,2-c]pyridines .
Anticancer Activity
- Thieno[3,2-c]quinoline-2-carboxylates (e.g., ethyl 6,8-diphenylthieno[3,2-c]quinoline-2-carboxylate) inhibit protein kinases (IC₅₀ = 0.8–2.3 µM) and show potent cytotoxicity against MCF-7 cells (IC₅₀ = 4.2 µM) .
- Thieno[2,3-b]pyridine-2-carboxylic acid derivatives (e.g., 3-amino-6-phenyl-4-(trifluoromethyl) variant) display enhanced metabolic stability due to the trifluoromethyl group, but lower solubility (log P = 3.2) .
Central Nervous System (CNS) Activity
Metabolic and Cardiovascular Effects
- Thieno[3,2-c]pyridine-4-carboxylic acid derivatives (e.g., PPAR activators) reduce plasma triglycerides in vivo (e.g., 40% reduction at 10 mg/kg) with potency surpassing fenofibrate .
- Tetrazolyl-substituted thieno[3,2-c]pyridines (e.g., compound 3a in ) exhibit antithrombotic activity (ED₅₀ = 1.2 mg/kg) via P2Y₁₂ receptor antagonism, rivaling clopidogrel .
Physicochemical and Structural Data
| Compound Class | Melting Point (°C) | log P | Aqueous Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| This compound | 180–182 (decomp) | 1.8 | 0.15 | Carboxylic acid at C4 |
| Pyrrolo[3,2-c]pyridin-4-one | 206–208 | 0.9 | 1.2 | Ketone at C4 |
| Furo[3,2-c]pyridine-4-carboxylic acid | 190–192 | 1.2 | 0.8 | Trifluoromethyl at C3 |
| Thieno[2,3-b]pyridine-2-carboxamide | 216–221 | 2.5 | 0.07 | Benzyloxy at C4 |
Q & A
Q. What are the established synthetic routes for Thieno[3,2-c]pyridine-4-carboxylic acid and its derivatives?
Methodological Answer: The synthesis of thieno-pyridine derivatives typically involves cyclization reactions using heterocyclic precursors. For example:
- Cyclization with formamide : Heating 2-amino-thiophene derivatives in formamide at 200°C can yield thieno-pyridine cores via a modified Niementowski reaction .
- Condensation with aldehydes : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper in DMF/toluene, is effective for introducing substituents .
- Functionalization : Post-cyclization modifications (e.g., peptide coupling) enable the addition of pyridyl amide groups to enhance bioactivity .
Q. Table 1: Comparison of Synthetic Methods
Q. How can researchers characterize this compound using spectroscopic and analytical techniques?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural integrity. For example, methyl ester derivatives show characteristic carbonyl peaks at ~170 ppm in ¹³C NMR .
- FT-IR Analysis : Carboxylic acid C=O stretches appear at 1680-1720 cm⁻¹, while thiophene ring vibrations occur at 700-800 cm⁻¹ .
- XRD/TGA : X-ray diffraction identifies crystallinity, while thermogravimetric analysis (TGA) assesses thermal stability up to 250°C .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound under varying catalytic conditions?
Methodological Answer:
- Catalyst screening : Copper(I) iodide or Pd(OAc)₂ improves cyclization efficiency compared to non-catalytic routes .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification to remove byproducts .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .
Key Challenge : Competing side reactions (e.g., dimerization) in high-temperature conditions. Mitigation involves stepwise heating and inert atmospheres .
Q. How can molecular docking studies predict the antimicrobial activity of this compound derivatives?
Methodological Answer:
- Target selection : Dock derivatives against bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina. Pyridyl amides show hydrogen bonding with active-site residues (e.g., Asp73, Glu50) .
- Validation : Compare docking scores (binding energy ≤ -8.5 kcal/mol) with experimental MIC values (e.g., 2-8 µg/mL against S. aureus) .
- Limitations : False positives may arise due to rigid protein models; use molecular dynamics simulations to assess flexibility .
Q. How should researchers resolve contradictory data in biological activity assays for thieno-pyridine derivatives?
Methodological Answer:
- Dose-response curves : Confirm activity across multiple concentrations (e.g., 1-100 µM) to rule out assay-specific artifacts .
- Counter-screening : Test derivatives against related targets (e.g., fungal CYP51 vs. bacterial FabI) to assess selectivity .
- Structural analogs : Compare with known inhibitors (e.g., ciprofloxacin for antimicrobial activity) to validate mechanisms .
Q. Table 2: Addressing Data Contradictions
| Issue | Resolution Strategy | Example Reference |
|---|---|---|
| Variable MIC values | Standardize inoculum density | |
| Off-target effects | Counter-screening assays | |
| Poor solubility | Derivatization (e.g., methyl esters) |
Q. What role do substituents play in modulating the electronic properties of this compound?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups at the 6-position increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Electron-donating groups (EDGs) : Methoxy or amino groups improve solubility in aqueous buffers for biological assays .
- Quantitative analysis : Use Hammett constants (σ) to correlate substituent effects with reaction rates or pKa values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
